6-phenyl-5H-dibenzo[c,e]azepine-5,7(6H)-dione
Description
Properties
IUPAC Name |
6-phenylbenzo[d][2]benzazepine-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO2/c22-19-17-12-6-4-10-15(17)16-11-5-7-13-18(16)20(23)21(19)14-8-2-1-3-9-14/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDJHSKMBZMZBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C4=CC=CC=C4C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50299700 | |
| Record name | 6-phenyl-5H-dibenzo[c,e]azepine-5,7(6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50299700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27022-16-8 | |
| Record name | NSC132235 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132235 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-phenyl-5H-dibenzo[c,e]azepine-5,7(6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50299700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-phenyl-5H-dibenzo[c,e]azepine-5,7(6H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of 2-(2’-bromophenyl)ethynylaniline, followed by hydrohalogenation and subsequent arylation . Another approach involves the reductive cyclization of 2-(2-cyanophenyl)benzoic acid derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6-phenyl-5H-dibenzo[c,e]azepine-5,7(6H)-dione can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen atoms, usually facilitated by catalysts such as palladium on carbon or nickel.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Palladium on carbon, nickel.
Substitution: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce hydrogenated forms of the compound.
Scientific Research Applications
6-phenyl-5H-dibenzo[c,e]azepine-5,7(6H)-dione has several scientific research applications:
Chemistry: Used as a chiral scaffold for the construction of chiral catalysts and as a molecular chirality sensor.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 6-phenyl-5H-dibenzo[c,e]azepine-5,7(6H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may act as an organic electrophile in certain reactions, facilitating the esterification of free carboxyl groups . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Functional Groups
6,7-Dihydro-5H-Dibenzo[c,e]azepine Derivatives
- Key Difference : The absence of ketone groups at positions 5 and 7 distinguishes this analog. The reduced (dihydro) azepine ring increases planarity and alters electronic conjugation.
- Functional Impact : Reduced anti-inflammatory activity compared to the dione derivative, as ketones are critical for binding to inflammatory targets in rodent models .
6-Ethanimidoyl-5H-Dibenzo[a,c][7]Annulene-5,7(6H)-Dione
- Key Difference : Incorporation of an ethanimidoyl group and a seven-membered annulene ring instead of the phenyl-substituted dibenzoazepine core.
- Functional Impact : Enhanced photochemical reactivity due to extended conjugation in the annulene system, making it a candidate for photoprotectors .
Chlorinated Derivatives (e.g., 3,9-Dichloro-6-(5,7-Dichlorofluoren-2-yl)-Analog)
Pharmacological and Material Properties
Anti-Inflammatory Activity
- The parent compound (6-phenyl-dibenzoazepine-dione) exhibits moderate anti-inflammatory effects in rodent models, likely mediated through inhibition of cyclooxygenase pathways. In contrast, N-benzoylbenzamide analogs show superior activity due to improved solubility and bioavailability .
Photochemical Utility
- The annulene-derived analog (6-ethanimidoyl-dibenzoannulene-dione) absorbs UV light efficiently, enabling applications in photoprotective coatings. The phenyl-substituted parent compound lacks this property due to its smaller conjugated system .
Stability and Morphology
- Crystalline vs. Amorphous Structures: Derivatives like pDTBDT-DTPD (a thieno-pyrrole-dione) exhibit highly twisted structures, leading to amorphous morphologies and reduced shelf life. In contrast, planar analogs (e.g., pDTBDT-TTEH) form crystalline structures, enhancing stability .
- Impact of Substituents : The phenyl group in the parent compound introduces moderate steric hindrance, balancing stability and reactivity compared to bulkier substituents (e.g., octyl chains in DTPD derivatives) .
Biological Activity
6-Phenyl-5H-dibenzo[c,e]azepine-5,7(6H)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, including anti-inflammatory, anti-cancer, and analgesic effects, supported by data tables and case studies.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 313.32 g/mol. The structure consists of a dibenzoazepine core, which is known for its potential pharmacological activities.
Anti-inflammatory Activity
Research indicates that derivatives of dibenzo[c,e]azepine compounds exhibit notable anti-inflammatory properties. For instance, studies have shown that 6-(4-methylphenyl)-5H-dibenz[c,e]azepin-5,7(6H)dione demonstrates significant anti-arthritic and anti-gout effects in rodent models. It was reported to achieve over 50% inhibition of induced edema at a dosage of 25 mg/kg when administered intraperitoneally in mice .
Table 1: Anti-inflammatory Activity of Dibenzo[c,e]azepine Derivatives
| Compound Name | Dosage (mg/kg) | % Inhibition of Edema |
|---|---|---|
| 6-(4-Methylphenyl)-5H-dibenz[c,e]azepin-5,7(6H)dione | 25 | >50% |
| N-Methyl derivative | 25 | Significant |
| N-Butyl derivative | 25 | Significant |
Cytotoxic and Anticancer Effects
The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that certain derivatives possess selective cytotoxicity towards cancer cells while sparing normal cells. For example, one study reported that the derivative 5e showed an IC50 value of against a panel of cancer cell lines, indicating potent anticancer activity .
Table 2: Cytotoxicity Data of Dibenzo[c,e]azepine Derivatives
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| 5e | HeLa | 13.05 ± 0.62 |
| 6-(4-Chlorophenyl)-5H-dibenz[c,e]azepin-5,7(6H)dione | U87 | Not specified |
| N-Methyl derivative | EUFA30 | >200 |
The anti-inflammatory mechanisms include the inhibition of lysosomal hydrolytic enzyme activities and prostaglandin synthetase activity at concentrations as low as . Additionally, the cytotoxic effects are attributed to the ability of these compounds to intercalate DNA and inhibit topoisomerase II, leading to cell cycle arrest and apoptosis in cancer cells .
Case Studies
- Anti-Arthritic Activity Study : A study conducted on rodents demonstrated that administration of 6-(4-methylphenyl)-5H-dibenz[c,e]azepin-5,7(6H)dione significantly reduced inflammation markers associated with arthritis.
- Cytotoxicity in Cancer Research : In a comparative study involving multiple cancer cell lines, derivatives exhibited varying degrees of cytotoxicity with some showing selectivity towards malignant cells over normal cells.
Q & A
Basic: What established synthetic routes are available for 6-phenyl-5H-dibenzo[c,e]azepine-5,7(6H)-dione, and how do their efficiencies compare?
The synthesis of this compound typically employs Friedel-Crafts alkylation or cyclocondensation strategies. For example:
- Friedel-Crafts Approach : Aryl halides or ketones are reacted with Lewis acid catalysts (e.g., AlCl₃) to form the dibenzazepine core. highlights this method as foundational but notes challenges in regioselectivity and byproduct formation .
- Multi-Step Cyclocondensation : Aromatic amines and diketones undergo sequential cyclization, as described in , which achieves higher regiochemical control but requires rigorous temperature modulation (e.g., reflux in anhydrous toluene) .
- Yield Optimization : The Friedel-Crafts method yields ~50–60% under standard conditions, while cyclocondensation improves to 70–80% but demands longer reaction times. Catalyst choice (e.g., Brønsted acids vs. Lewis acids) significantly impacts efficiency .
Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structure?
Key methods include:
- FT-IR Spectroscopy : Identifies carbonyl stretches (C=O) at ~1700–1750 cm⁻¹, critical for confirming the dione moiety .
- ¹H/¹³C NMR : Resolves aromatic protons (δ 6.6–7.6 ppm) and quaternary carbons, with splitting patterns confirming substituent positions (e.g., phenyl at C6) .
- X-ray Crystallography : Provides definitive structural proof, as shown in for analogous dibenzazepine diones, resolving bond angles and dihedral distortions .
- Elemental Analysis : Validates molecular formula (e.g., C₂₀H₁₃NO₂) with <0.3% deviation .
Advanced: How can researchers address contradictions between computational predictions and experimental spectral data?
Methodological steps include:
Re-optimize Computational Models : Use density functional theory (DFT) with solvent corrections (e.g., PCM for polar solvents) to refine predicted NMR/IR spectra .
Validate Experimental Conditions : Ensure sample purity via HPLC () and rule out solvent-induced shifts (e.g., DMSO vs. CDCl₃) .
Cross-Reference Crystallographic Data : Compare experimental bond lengths/angles with X-ray structures (e.g., ) to identify steric or electronic discrepancies .
Advanced: What strategies mitigate common side reactions during synthesis?
- Byproduct Suppression : Use scavengers (e.g., molecular sieves) to trap water in cyclocondensation reactions, preventing hydrolysis of intermediates .
- Regioselective Catalysis : Replace AlCl₃ with milder acids (e.g., FeCl₃) to reduce electrophilic overactivation, minimizing polycyclic byproducts .
- Temperature Gradients : Implement stepwise heating (e.g., 80°C → 120°C) to favor kinetic over thermodynamic products, as noted in for halo-dibenzazepines .
Advanced: How does the 6-phenyl substituent influence the compound’s electronic properties?
- Steric Effects : The phenyl group induces torsional strain, flattening the azepine ring and enhancing π-conjugation (supported by X-ray data in ) .
- Electron Withdrawal : The dione moiety creates electron-deficient regions, while the phenyl group donates weakly via resonance, altering redox potentials. Cyclic voltammetry (CV) can quantify these effects .
- Solubility Impact : The hydrophobic phenyl group reduces aqueous solubility, necessitating polar aprotic solvents (e.g., DMF) for reactions .
Advanced: How to design factorial experiments for optimizing reaction conditions?
- Factor Selection : Use a 2² factorial design to test temperature (80–120°C) and catalyst loading (5–10 mol%), as per .
- Response Variables : Measure yield, purity (HPLC), and reaction time.
- Interaction Analysis : Apply ANOVA to identify synergistic effects (e.g., high temperature + low catalyst improves yield by 15% vs. baseline) .
Advanced: What computational tools predict solvent effects on stability?
- Molecular Dynamics (MD) Simulations : Model solvation shells in water vs. THF to assess aggregation tendencies .
- COSMO-RS : Predicts solubility parameters and chemical stability in mixed solvents (e.g., ethanol/water gradients) .
- DFT-Based Reactivity Indices : Calculate Fukui indices to identify nucleophilic/electrophilic hotspots vulnerable to solvent attack .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
